molecular formula C8H12FNO2 B12888357 5-Fluoro-1-isobutyrylpyrrolidin-2-one

5-Fluoro-1-isobutyrylpyrrolidin-2-one

Cat. No.: B12888357
M. Wt: 173.18 g/mol
InChI Key: KQUHGOUSVAPNRH-UHFFFAOYSA-N
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Description

5-Fluoro-1-isobutyrylpyrrolidin-2-one is a fluorinated pyrrolidinone derivative. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as versatile synthons in organic synthesis .

Biological Activity

5-Fluoro-1-isobutyrylpyrrolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrrolidine family, characterized by a pyrrolidine ring substituted with a fluorine atom and an isobutyryl group. The synthesis of this compound typically involves the reaction of pyrrolidin-2-one derivatives with fluorinated reagents and acylating agents. Recent studies have focused on optimizing synthetic pathways to enhance yield and purity while minimizing environmental impact.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
  • Anti-inflammatory Effects : The compound has shown promising results in reducing inflammation in animal models. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Neuroprotective Effects : Recent research indicates that this compound may protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:

  • Inhibition of COX Enzymes : Similar to other pyrrolidine derivatives, this compound may inhibit COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory prostaglandins .
  • Modulation of Ion Channels : Some studies suggest that pyrrolidine-based compounds can act as inhibitors of T-type calcium channels, affecting neuronal excitability and neurotransmitter release .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of COX enzymes
NeuroprotectiveReduced oxidative stress in neuronal cells

Case Study: Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties, this compound was administered to rats with induced paw edema. The results indicated a significant reduction in swelling compared to control groups treated with saline. The compound's IC50 value for COX-2 inhibition was found to be comparable to established anti-inflammatory drugs like celecoxib .

Case Study: Neuroprotective Effects

Another study evaluated the neuroprotective effects of the compound in a mouse model of oxidative stress induced by hydrogen peroxide. Mice treated with this compound exhibited significantly lower levels of neuronal apoptosis and improved cognitive function compared to untreated controls .

Properties

Molecular Formula

C8H12FNO2

Molecular Weight

173.18 g/mol

IUPAC Name

5-fluoro-1-(2-methylpropanoyl)pyrrolidin-2-one

InChI

InChI=1S/C8H12FNO2/c1-5(2)8(12)10-6(9)3-4-7(10)11/h5-6H,3-4H2,1-2H3

InChI Key

KQUHGOUSVAPNRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C(CCC1=O)F

Origin of Product

United States

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